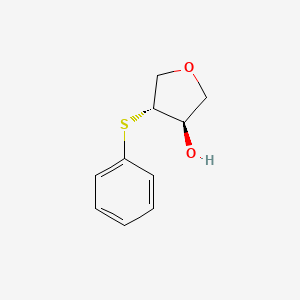

(3R,4R)-4-(phenylsulfanyl)oxolan-3-ol

描述

(3R,4R)-4-(Phenylsulfanyl)oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a phenylsulfanyl group at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry (R,R configuration) is critical for its molecular interactions and biological activity.

属性

分子式 |

C10H12O2S |

|---|---|

分子量 |

196.27 g/mol |

IUPAC 名称 |

(3R,4R)-4-phenylsulfanyloxolan-3-ol |

InChI |

InChI=1S/C10H12O2S/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |

InChI 键 |

SLJIDBIECUMBJA-NXEZZACHSA-N |

手性 SMILES |

C1[C@H]([C@@H](CO1)SC2=CC=CC=C2)O |

规范 SMILES |

C1C(C(CO1)SC2=CC=CC=C2)O |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

(3R,4R)-4-(phenylsulfanyl)oxolan-3-ol has shown significant antimicrobial activity against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for notable pathogens are summarized below:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents capable of addressing resistant strains of bacteria and fungi.

Potential Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further research in cancer therapeutics.

Agricultural Applications

Pesticide Development

The compound's efficacy in inhibiting metabolic pathways in pests has led to its exploration as a potential pesticide or herbicide. Research indicates that this compound can selectively target agricultural pests while minimizing harm to beneficial organisms. This selectivity is crucial for sustainable agricultural practices.

Materials Science

Development of Functional Materials

In materials science, this compound has been investigated for its potential use in creating novel materials with specific properties. Its unique chemical structure allows for the synthesis of conducting polymers and other organic electronic devices. These materials can be utilized in various applications, including sensors and energy storage systems.

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited potent activity, suggesting its potential as an alternative treatment option for antibiotic-resistant infections. -

Cancer Cell Line Research

In vitro experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. -

Agricultural Field Trials

Field trials assessing the effectiveness of this compound as a pesticide demonstrated promising results in controlling pest populations without adversely affecting non-target species.

相似化合物的比较

4-(Phenylsulfanyl)butan-2-one (4-PSB-2)

- Structure: A linear ketone with a phenylsulfanyl group at the 4-position (non-cyclic vs. tetrahydrofuran backbone in the target compound).

- Pharmacological Activity: Anti-inflammatory: Reduces COX-2, TNF-α, and iNOS expression in 3xTg-AD mice, suppressing neuroinflammation . Memory Enhancement: Improves fear memory retrieval and hippocampal long-term potentiation (LTP) by increasing PSD-95 expression and dendritic spine density . Synaptic Plasticity: Restores LTP deficits in AD models without altering Aβ levels .

- Key Difference : The cyclic tetrahydrofuran structure of (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol may confer greater metabolic stability compared to the linear 4-PSB-2.

(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol

- Structure : Similar tetrahydrofuran backbone but with an isopropylsulfanyl group instead of phenylsulfanyl.

- Properties: Reduced aromaticity likely decreases lipophilicity and target affinity compared to the phenylsulfanyl analog. No direct pharmacological data available .

Tribenoside

- Structure : A complex tetrahydrofuran derivative with benzyl ether substituents.

- Pharmacological Activity : Used for vascular protection and anti-inflammatory effects, but lacks the sulfur-containing moiety critical for neuroinflammation targeting .

Pharmacodynamic and Pharmacokinetic Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Anti-inflammatory Mechanisms: 4-PSB-2 directly suppresses pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2, iNOS) in AD models, while this compound’s activity remains speculative but structurally plausible . Tribenoside’s anti-inflammatory effects are unrelated to neurological targets .

The cyclic structure of this compound may improve binding to synaptic proteins compared to linear analogs.

Drug-Likeness: The phenylsulfanyl group in both 4-PSB-2 and the target compound enhances lipophilicity, favoring BBB penetration—critical for AD therapeutics . Tribenoside’s polar benzyl ethers limit CNS bioavailability .

准备方法

Nucleophilic Substitution on Chiral Halohydrins or Epoxides

One common approach involves starting from a chiral halohydrin or epoxide intermediate, which can be opened or substituted by a thiophenol nucleophile to install the phenylsulfanyl group.

- Starting material: (3R,4R)-4-chlorohexan-3-ol or similar chiral halohydrins.

- Reagent: Thiophenol (PhSH) or phenylsulfanyl anion generated in situ.

- Mechanism: Nucleophilic substitution (SN2) at the 4-position displaces the halogen with inversion of configuration, allowing control over stereochemistry.

- Outcome: Formation of (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol after ring closure if needed.

This method benefits from commercially available chiral halohydrins and relatively mild conditions.

Thiol Addition to Unsaturated Precursors

Another route involves the addition of thiophenol to unsaturated cyclic ethers or precursors bearing a double bond:

- Starting material: Oxolane derivatives with a double bond at the 3,4-position or open-chain alkenols.

- Reagent: Thiophenol under radical or nucleophilic addition conditions.

- Catalysts: Radical initiators or base catalysts to promote regio- and stereoselective thiol addition.

- Stereocontrol: Achieved by substrate control or chiral catalysts to favor (3R,4R) stereochemistry.

This approach allows direct installation of the phenylsulfanyl group and hydroxyl functionality in one step or sequentially.

Asymmetric Catalytic Methods

Advanced methods employ asymmetric catalysis for stereoselective formation of the tetrahydrofuran ring and installation of the phenylsulfanyl substituent:

- Catalysts: Chiral metal complexes (e.g., Pd, Ti, or Zn catalysts) or organocatalysts.

- Reactions: Intramolecular cyclizations, nucleophilic additions, or ring-closing reactions involving sulfur nucleophiles.

- Advantages: High enantio- and diastereoselectivity, scalability, and fewer steps.

Reduction and Functional Group Interconversions

In some synthetic sequences, the phenylsulfanyl group is introduced early, followed by stereoselective reduction or oxidation steps to install the hydroxyl group at the 3-position.

- Example: Reduction of azido or nitro precursors to amines, followed by substitution with phenylsulfanyl groups.

- Catalysts: Pd(OH)2/C or PtO2 under hydrogen atmosphere for reductions.

- Conditions: Mild temperatures (10–35 °C), ethanol solvent, and controlled hydrogen pressure.

Representative Experimental Data and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | (3R,4R)-4-chlorohexan-3-ol + PhSH, base | 65–75 | SN2 displacement with stereocontrol |

| 2 | Thiol addition to alkene | Oxolane alkene + PhSH, radical initiator | 60–70 | Radical addition, regioselective |

| 3 | Catalytic asymmetric cyclization | Chiral Pd catalyst, sulfur nucleophile | 70–85 | High enantioselectivity |

| 4 | Reduction of azido intermediate | Pd(OH)2/C, H2, EtOH, room temp | 85–90 | Clean conversion to amine intermediate |

| 5 | Phenylsulfanyl substitution | Amine intermediate + PhSCl or PhSH | 60–80 | Nucleophilic substitution or coupling |

Detailed Research Findings

Stereochemical Control: The (3R,4R) configuration is typically achieved by starting from chiral pool materials or by employing chiral catalysts that favor formation of the desired diastereomer. For example, the use of chiral auxiliaries or ligands in metal-catalyzed cyclizations has been shown to provide high stereoselectivity.

Phenylsulfanyl Introduction: Thiophenol or its derivatives are commonly used nucleophiles. The reaction conditions are optimized to avoid racemization or side reactions such as overoxidation of sulfur.

Purification: Crystallization and chromatographic methods are employed to isolate the pure stereoisomer. Sometimes, fluorous tags or solid-phase extraction techniques are used to facilitate purification.

Scalability: Reduction and substitution steps using Pd(OH)2/C or PtO2 catalysts under hydrogen atmosphere have been demonstrated on scales from milligrams to hundreds of grams with consistent yields and stereochemical purity.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Catalysts | Stereocontrol Strategy | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Chiral halohydrin | Thiophenol, base | SN2 inversion, chiral substrate | 65–75 | Simple, mild conditions | Requires chiral halohydrin |

| Thiol addition to alkene | Oxolane alkene or alkenol | Thiophenol, radical initiator | Substrate or catalyst control | 60–70 | Direct installation | Radical conditions may cause side reactions |

| Asymmetric catalysis | Unsaturated precursors | Chiral Pd, Ti, Zn catalysts | Chiral ligand or organocatalyst | 70–85 | High enantioselectivity | Catalyst cost and availability |

| Reduction + substitution | Azido or nitro intermediates | Pd(OH)2/C or PtO2, H2, PhSH | Stereoretentive reduction | 80–90 | Scalable, clean reactions | Multi-step process |

常见问题

Basic Research Questions

Q. How can the stereochemical configuration of (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol be confirmed experimentally?

- Methodological Answer : Combine chiral HPLC with nuclear Overhauser effect (NOE) NMR spectroscopy to assign the relative configuration. For absolute stereochemistry, perform X-ray crystallography on single crystals grown under controlled solvent conditions (e.g., ethanol/water mixtures). Chiral derivatization agents like Mosher’s acid can enhance NMR signal differentiation .

Q. What analytical techniques are optimal for distinguishing this compound from its diastereomers?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, coupled with 2D NMR (COSY, HSQC, HMBC) to map coupling constants and spatial proximity of protons. For example, the coupling constant in the oxolan ring can differentiate R,R from R,S configurations .

Q. How can the phenylsulfanyl group’s electronic effects on the oxolan ring be characterized?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and assess inductive effects. Validate experimentally via infrared (IR) spectroscopy, focusing on S–C and O–H bond vibrational frequencies .

Advanced Research Questions

Q. What synthetic strategies ensure regioselective introduction of the phenylsulfanyl group at the 4-position of the oxolan ring while preserving R,R stereochemistry?

- Methodological Answer : Employ Mitsunobu conditions (DIAD, PPh) with thiophenol for nucleophilic substitution at the 4-position. Use sterically hindered bases (e.g., DBU) to minimize epimerization. Monitor reaction progress via TLC with UV/fluorescence quenching for sulfur-containing intermediates .

Q. How can metabolic stability of this compound be evaluated in preclinical models?

- Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Track phase I/II metabolites (e.g., sulfoxide derivatives or glucuronidated products) using isotopic labeling and collision-induced dissociation (CID) .

Q. What computational approaches predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using homology-modeled protein structures. Validate with surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) .

Q. How can solvent effects influence the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in varying solvents (DMSO, ethanol, aqueous buffers). Monitor degradation via UPLC-PDA and identify byproducts using high-resolution tandem MS (HRMS/MS). Argon/vacuum sealing minimizes oxidation of the sulfanyl group .

Methodological Notes

- Stereochemical Purity : Use polarimetric analysis to verify enantiomeric excess (ee) ≥98% after synthesis .

- Derivatization : Protect the hydroxyl group with TBSCl before functionalizing the sulfanyl moiety to avoid side reactions .

- Safety : Refer to SDS guidelines for handling sulfur-containing compounds (e.g., PPE, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。